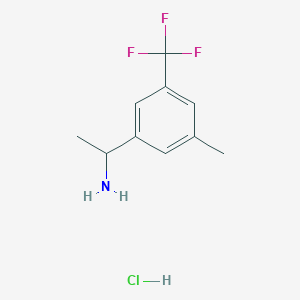
5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid
Descripción general
Descripción
“5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products . The Suzuki–Miyaura (SM) coupling reaction is also commonly used in the synthesis of boron reagents, which are key components in the formation of carbon-carbon bonds .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
The synthesis and characterization of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid showed its potential influence upon the catalytic oxidation of linoleic acid to hydroperoxylinoleic acid, a process relevant to biochemical applications. This study underlines the role of such complexes in enzyme-catalyzed reactions, highlighting a scientific research application of nicotinic acid derivatives in understanding and enhancing catalytic processes (Xanthopoulou et al., 2006).
Herbicidal Activity
Research into nicotinic acid derivatives led to the discovery of compounds with significant herbicidal activity. A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated excellent herbicidal activity against certain weeds, suggesting these compounds' utility in developing new agricultural chemicals (Yu et al., 2021).
Cross-Coupling Reactions
The use of nicotinic acid derivatives in regioselective cross-coupling reactions of boronic acids with dihalo heterocycles was explored, showing the versatility of nicotinic acid as a tunable directing group in organic synthesis. This research provides insight into the development of novel synthetic pathways for creating complex molecules, essential in pharmaceutical development (Houpis et al., 2010).
Coordination Polymers and Luminescence
A study utilized a trifunctional nicotinic acid building block to hydrothermally assemble a series of new coordination compounds, exploring their structures, topologies, luminescence, and magnetism. Such materials have potential applications in sensing, light-emitting devices, and magnetic materials, demonstrating the broad scientific research applications of nicotinic acid derivatives (Gu et al., 2017).
Electrocatalytic Properties
Porphyrin-nicotinic acid binary compounds were studied for their synthesis, characterization, and electrocatalytic properties. Research into these compounds provides valuable insights into the design of electrocatalytic materials for energy conversion and storage, illustrating another dimension of nicotinic acid's utility in scientific research (Xiu, 2007).
Direcciones Futuras
The future directions for the research and application of “5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .
Propiedades
IUPAC Name |
5-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-10-5-8(12(19)20)6-18-11(10)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWOTFKHRLLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





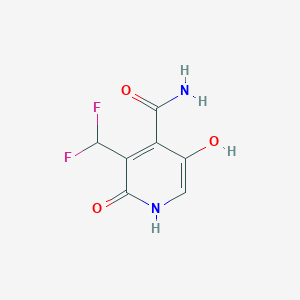
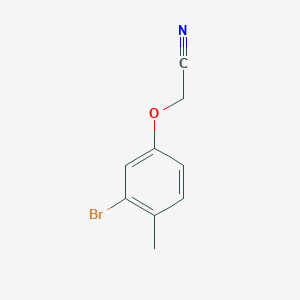

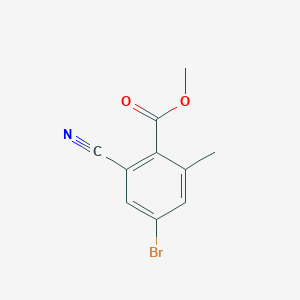
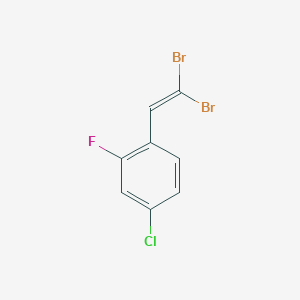


![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)
